

Physical and chemical characteristics of 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$

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Compound of Interest

Compound Name: 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$

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An In-depth Technical Guide to 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$, an isotopically labeled version of the biologically active 2-thiouracil molecule. This document details its properties, analytical methodologies, and key applications in research and development. The inclusion of stable isotopes allows for its use as an internal standard in quantitative mass spectrometry assays and as a tracer in metabolic studies. This guide is intended for researchers, scientists, and drug development professionals who utilize labeled compounds in their work.

Core Physical and Chemical Characteristics

2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ is a synthetic, stable isotope-labeled analog of 2-thiouracil, a compound known for its antithyroid properties.^{[1][2]} The incorporation of one Carbon-13 and two Nitrogen-15 isotopes provides a distinct mass signature, making it an invaluable tool in various analytical applications without altering the fundamental chemical reactivity of the molecule.^{[3][4]}

Quantitative Data Summary

The key physical and chemical properties of 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ are summarized in the table below. Data for the unlabeled compound is also provided for reference where specific data for the labeled analog is not available.

Property	Value	Reference
IUPAC Name	2-thioxo-(2- ^{13}C ,1,3- $^{15}\text{N}_2$)1H-pyrimidin-4-one	[5][6][7]
Synonyms	Thiouracil- ^{13}C , $^{15}\text{N}_2$; 2-thioxo-(2- ^{13}C ,1,3- $^{15}\text{N}_2$)-1H-pyrimidin-4-one	[5]
Molecular Formula	$^{13}\text{CC}_3\text{H}_4^{15}\text{N}_2\text{OS}$	[3][5][6]
Molecular Weight	131.13 g/mol	[3][5][6]
Accurate Mass	131.0019 Da	[6][7]
Unlabeled CAS Number	141-90-2	[5][6][7]
Appearance	White or pale cream-colored crystalline powder (inferred from unlabeled)	[8][9]
Melting Point	>300 °C; ~340 °C with decomposition (for unlabeled)	[8][9]
Solubility	Sparingly soluble in water; soluble in alkaline solutions and DMSO (10 mM).	[1][8][10]
SMILES	<chem>O=C1[15NH]--INVALID-LINK--[15NH]C=C1</chem>	[4][5][6]
InChI	InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1,5+1,6+1	[5][6][7]
Isotopic Enrichment	Minimum: 99% ^{13}C , 98% ^{15}N (Varies by supplier)	[11]
Purity	≥98% (Varies by supplier)	[11]

Experimental Protocols

Detailed experimental protocols for the analysis of 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ are typically developed in-house based on the specific application. However, this section outlines the general methodologies for its synthesis and characterization.

General Synthesis Pathway

The synthesis of unlabeled 2-thiouracil provides a template for its isotopic labeling. A common industrial method involves the condensation of an alkali metal formylacetic ester with thiourea. [\[12\]](#)

A potential synthesis for the labeled compound would follow these general steps:

- **Reaction Initiation:** An ester of acetic acid is reacted with an ester of formic acid in the presence of an alkali metal alcoholate (e.g., sodium methylate) under an inert atmosphere. [\[12\]](#)
- **Formation of Intermediate:** This reaction produces the corresponding alkali metal formylacetic ester. [\[12\]](#)
- **Condensation:** The formylacetic ester intermediate is then reacted, without isolation, with isotopically labeled $^{15}\text{N}_2$ -thiourea in the presence of a caustic alkali. [\[12\]](#) The synthesis would require a custom synthesis of ^{13}C -formylacetic ester or a related precursor to incorporate the carbon label.
- **Hydrolysis:** The resulting salt is hydrolyzed to form the final 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ product. [\[12\]](#)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Objective:** To confirm the molecular structure and the specific positions of the ^{13}C and ^{15}N labels.
- **Methodology:**

- Dissolve a sample of 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ in a suitable deuterated solvent, such as DMSO- d_6 .
- Acquire ^1H NMR, ^{13}C NMR, and ^{15}N NMR spectra.
- In the ^{13}C NMR spectrum, the signal for the C2 carbon will be enhanced and will show coupling to the adjacent ^{15}N atoms.
- In the ^{15}N NMR spectrum, two distinct signals corresponding to the labeled nitrogen atoms will be observed, exhibiting characteristic couplings.
- The ^1H NMR will show protons coupled to the adjacent ^{15}N nuclei, providing further structural confirmation.

Mass Spectrometry (MS):

- Objective: To confirm the molecular weight, elemental composition, and isotopic purity.
- Methodology:
 - Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile/water).
 - Infuse the sample into a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument using electrospray ionization (ESI).
 - Acquire the mass spectrum in both positive and negative ion modes.
 - The resulting spectrum should show a prominent ion corresponding to the calculated accurate mass of 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ (131.0019 Da).[\[6\]](#)[\[7\]](#)
 - The isotopic distribution pattern should be compared with the theoretical pattern for the specified level of enrichment.

High-Performance Liquid Chromatography (HPLC):

- Objective: To determine the chemical purity of the compound.

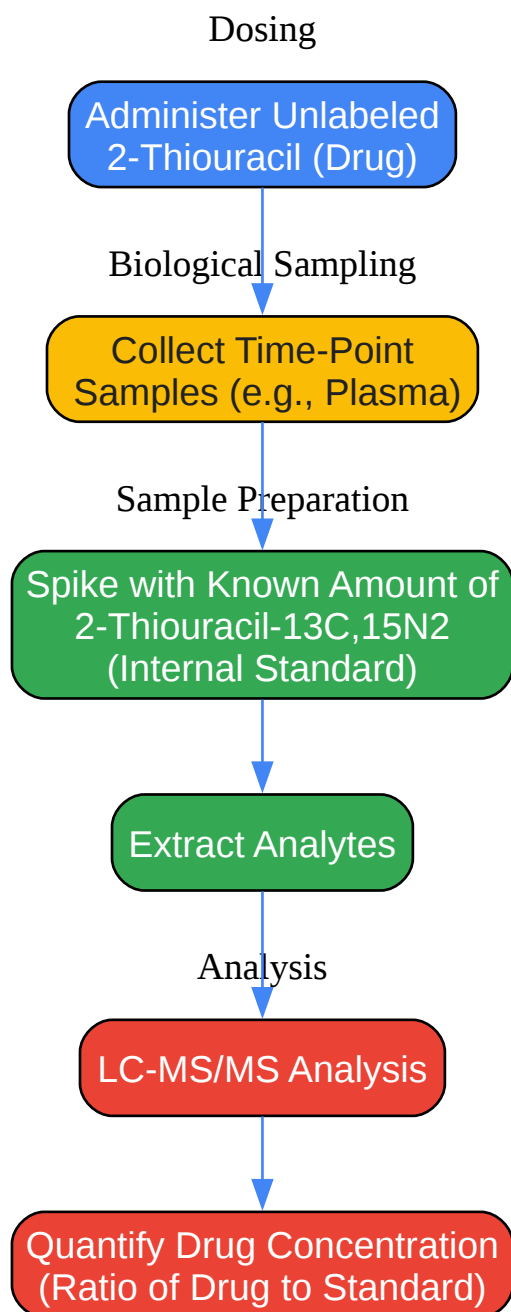
- Methodology:
 - Develop a reversed-phase HPLC method using a C18 column.
 - Prepare a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
 - Run a gradient elution to separate the target compound from any impurities.
 - Detection can be performed using a UV detector (monitoring at a wavelength where the compound absorbs, typically around 260-280 nm) or coupled with a mass spectrometer (LC-MS).
 - Purity is calculated based on the relative peak area of the main component.

Applications and Mechanisms of Action

The primary utility of 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ stems from its identity as a stable isotope-labeled analog of a bioactive molecule.

Workflow as a Tracer in Pharmacokinetic Studies

As a labeled compound, its most common application is as a tracer or internal standard in pharmacokinetic (PK) and metabolic studies, typically quantified using LC-MS/MS.

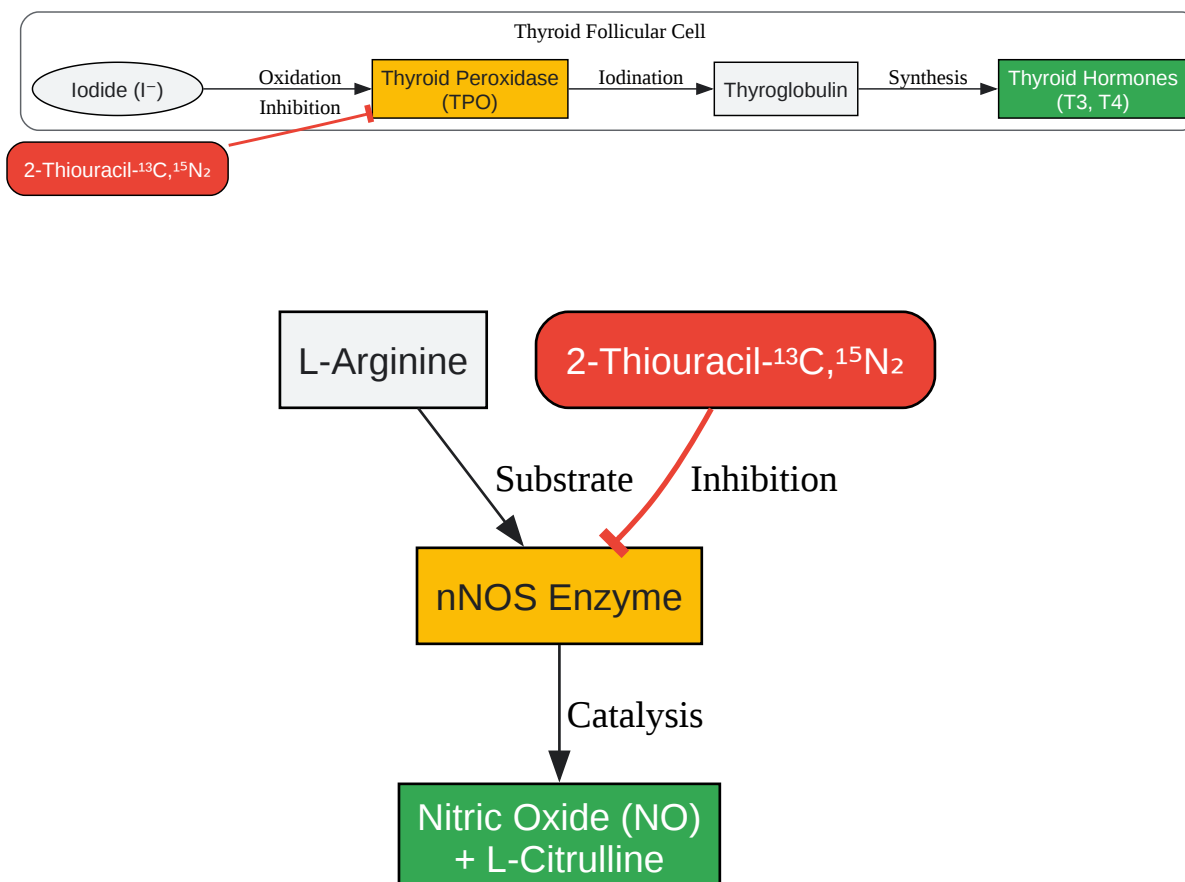


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Caption: Workflow for using 2-Thiouracil- ^{13}C , $^{15}\text{N}_2$ as an internal standard in a typical pharmacokinetic study.

Inhibition of Thyroid Hormone Synthesis

Unlabeled 2-thiouracil is a well-documented antithyroid agent.[1][2] It functions by inhibiting thyroid peroxidase, the enzyme essential for iodinating tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones (T3 and T4). The labeled version can be used to study the mechanism and kinetics of this inhibition.



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